REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8](O)[CH:9]=[CH2:10].COC(OC)(C)C>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1.O>[CH2:10]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][C:1]1=[O:7])[CH:9]=[CH2:8] |f:4.5|
|
Name
|
|
Quantity
|
98.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
127.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
114.6 g
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux in a flask
|
Type
|
CUSTOM
|
Details
|
equipped with a microdistillation column (30×2.5 cm, filled with Raschig rings)
|
Type
|
CUSTOM
|
Details
|
After collecting the fractions
|
Type
|
DISTILLATION
|
Details
|
distilling at 25-60° C. and 60-110° C.
|
Type
|
DISTILLATION
|
Details
|
the residue (120 g) was distilled
|
Type
|
CUSTOM
|
Details
|
a 10 cm-Vigreux-column (0.07-0.06 mbar, head temperature: 57° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.1 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |